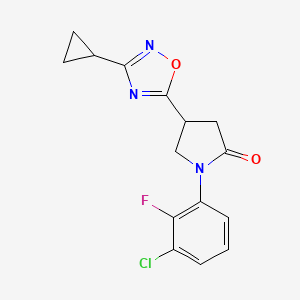
1-(3-Chloro-2-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C15H13ClFN3O2 and its molecular weight is 321.74. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-2-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-2-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characteristics
The compound 1-(3-Chloro-2-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is related to various research activities focusing on the synthesis of novel chemical entities with potential biological activities. Research has been conducted on the synthesis of compounds containing the 1,3,4-oxadiazole moiety due to their relevance in medicinal chemistry and material science. These compounds exhibit a wide range of biological activities and are of interest in the development of new therapeutic agents and functional materials.
One study describes the synthesis of 1,3,4-oxadiazole derivatives and their evaluation as potential antioxidants, showing that some compounds possess higher antioxidant activity than well-known antioxidants like ascorbic acid (I. Tumosienė et al., 2019). Another research effort outlines the discovery of 1,2,4-oxadiazole compounds as apoptosis inducers, identifying their potential as anticancer agents through high-throughput screening assays (Han-Zhong Zhang et al., 2005).
Moreover, the development of novel fluorinated pyrazole compounds encompassing pyridyl 1,3,4-oxadiazole motifs has been reported, with some compounds showing significant antimicrobial activity and cytotoxicity against various bacterial and fungal strains (N. Desai et al., 2016). This research highlights the versatility of the 1,3,4-oxadiazole scaffold in the design of compounds with desirable biological properties.
Biological Activity and Potential Applications
The exploration of 1,3,4-oxadiazole derivatives extends into their potential as herbicidal agents, with studies demonstrating the herbicidal activity of certain compounds against various plant species, indicating their utility in agricultural applications (H. Tajik et al., 2011).
Additionally, research into the antimicrobial properties of these compounds has been conducted, with some derivatives showing promising activity against a range of bacterial and fungal pathogens. This suggests potential applications in the development of new antimicrobial agents to address the challenge of antibiotic resistance (Manjunatha Bhat et al., 2016).
Propiedades
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O2/c16-10-2-1-3-11(13(10)17)20-7-9(6-12(20)21)15-18-14(19-22-15)8-4-5-8/h1-3,8-9H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCYTCLBGDPUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(=O)N(C3)C4=C(C(=CC=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2632841.png)
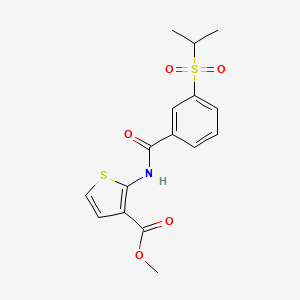

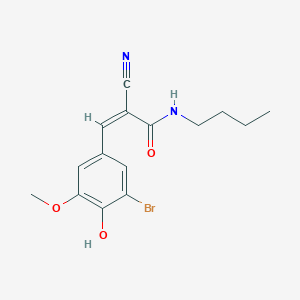
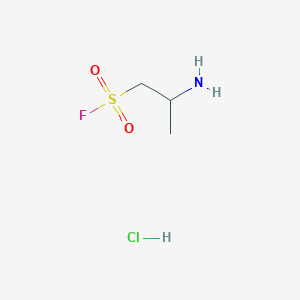
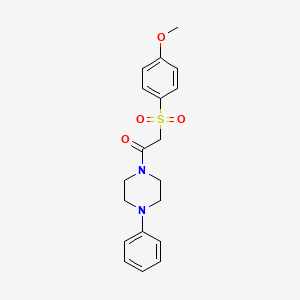
![2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride](/img/structure/B2632848.png)
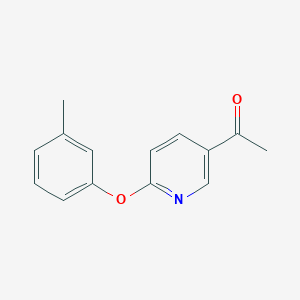
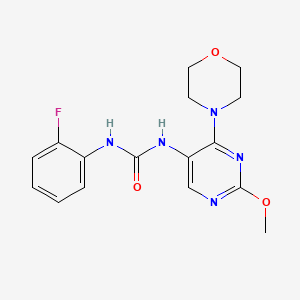
![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2632858.png)
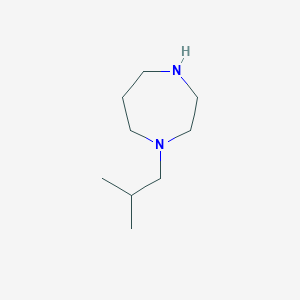
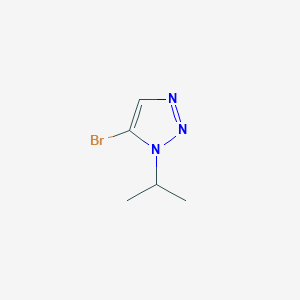
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2632863.png)
